molecular formula C7H10N2O2 B13315955 5-[(Azetidin-3-yloxy)methyl]-1,2-oxazole

5-[(Azetidin-3-yloxy)methyl]-1,2-oxazole

Cat. No.: B13315955
M. Wt: 154.17 g/mol
InChI Key: ZXQQCZKDZITFQF-UHFFFAOYSA-N
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Description

Significance of the 1,2-Oxazole Ring System in Contemporary Synthetic Strategies and Molecular Architectures

The 1,2-oxazole, also known as isoxazole (B147169), is a five-membered heterocyclic ring containing one nitrogen and one oxygen atom in adjacent positions. This scaffold is a prominent feature in a multitude of biologically active compounds and natural products. researchgate.netnih.gov Its significance in contemporary synthetic strategies stems from its relative stability and the diverse array of synthetic methodologies available for its construction and functionalization.

Key synthetic strategies for the 1,2-oxazole ring system include:

1,3-Dipolar Cycloaddition: This is a primary pathway involving the reaction of nitrile oxides with alkenes or alkynes. researchgate.net

Reaction with Hydroxylamine (B1172632): The condensation of a three-carbon component, such as an α,β-unsaturated ketone or a 1,3-diketone, with hydroxylamine hydrochloride is another widely used method. researchgate.net

The 1,2-oxazole ring is considered a valuable pharmacophore in drug discovery due to its ability to participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions. nih.gov This has led to its incorporation into a wide range of therapeutic agents with diverse biological activities. nih.gov

Table 1: Prominent Synthetic Routes to 1,2-Oxazoles
Synthetic StrategyKey ReactantsGeneral Description
1,3-Dipolar CycloadditionNitrile Oxide and Alkene/AlkyneA powerful and versatile method for constructing the 1,2-oxazole ring with good control over regioselectivity.
Condensation with Hydroxylamine1,3-Diketone or α,β-Unsaturated Ketone and HydroxylamineA classical and widely applicable method for the synthesis of variously substituted 1,2-oxazoles.

The Azetidine (B1206935) Moiety: Conformational Features and Synthetic Utility in Organic Synthesis

Azetidine, a four-membered saturated heterocycle containing a single nitrogen atom, has emerged as a crucial scaffold in medicinal chemistry and organic synthesis. mdpi.com Its significance lies in its unique conformational features and its utility as a versatile building block.

Due to its inherent ring strain, the azetidine ring is not planar and adopts a puckered conformation. nih.gov This conformational constraint can be strategically employed to orient substituents in a well-defined spatial arrangement, which is highly desirable in drug design for optimizing interactions with biological targets. The degree of puckering can be influenced by the nature and position of substituents on the ring. researchgate.net

The synthetic utility of the azetidine moiety is vast. It can serve as a chiral auxiliary, guiding the stereochemical outcome of reactions. ijarets.orgnih.gov Furthermore, the nitrogen atom provides a convenient handle for functionalization, allowing for the introduction of a wide range of substituents. The synthesis of azetidines can be challenging due to ring strain, but several effective methods have been developed, including intramolecular cyclization reactions. mdpi.com

Table 2: Key Attributes of the Azetidine Moiety
AttributeDescription
Conformational RigidityThe puckered, non-planar structure provides a degree of conformational constraint, useful for pre-organizing substituents for binding to biological targets.
Synthetic HandleThe nitrogen atom allows for straightforward derivatization, enabling the exploration of structure-activity relationships.
Chiral AuxiliaryChiral azetidine derivatives can be employed to control the stereochemistry of synthetic transformations.

Conceptual Framework of the 5-[(Azetidin-3-yloxy)methyl]-1,2-oxazole Structure within Molecular Design

The design of the hybrid molecule this compound represents a thoughtful application of several key principles in medicinal chemistry, including molecular hybridization and the use of bioisosteric linkers. This conceptual framework aims to synergistically combine the favorable attributes of both the 1,2-oxazole and azetidine scaffolds to create a novel chemical entity with potentially enhanced properties.

Molecular Hybridization: This strategy involves the covalent linking of two or more distinct pharmacophoric units to generate a single molecule with a new or enhanced biological profile. In this case, the 1,2-oxazole ring, a known pharmacophore, is combined with the conformationally constrained azetidine moiety.

Bioisosteric Replacement and Linker Design: The ether linkage between the azetidine ring at the 3-position and the methyl group at the 5-position of the 1,2-oxazole is a critical design element. Ethers are often used as stable and relatively inert linkers in drug design. The 3-oxy-azetidine motif can be considered a bioisosteric replacement for other functional groups, offering a unique combination of polarity and conformational rigidity. researchgate.net This specific linkage allows for the exploration of the chemical space around the core scaffolds in a three-dimensional manner.

The rationale behind this specific architecture could be multi-faceted:

Vectorial Orientation: The azetidine ring, with its defined puckered conformation, can act as a rigid scaffold to project the 1,2-oxazole moiety into a specific region of a biological target's binding site.

Modulation of Physicochemical Properties: The introduction of the polar azetidine ring and the ether linkage can influence key properties such as solubility, lipophilicity, and metabolic stability.

Exploration of Novel Chemical Space: The combination of these two underexplored scaffolds in this particular arrangement allows for the creation of a novel molecular framework with the potential for unique biological interactions.

In essence, the conceptual design of this compound is a strategic endeavor to leverage the distinct advantages of both the 1,2-oxazole and azetidine ring systems. By connecting them through a carefully chosen linker, the resulting hybrid molecule presents a unique three-dimensional structure with the potential for novel and improved interactions with biological targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

5-(azetidin-3-yloxymethyl)-1,2-oxazole

InChI

InChI=1S/C7H10N2O2/c1-2-9-11-6(1)5-10-7-3-8-4-7/h1-2,7-8H,3-5H2

InChI Key

ZXQQCZKDZITFQF-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OCC2=CC=NO2

Origin of Product

United States

Synthetic Methodologies for 5 Azetidin 3 Yloxy Methyl 1,2 Oxazole and Its Analogues

Retrosynthetic Disconnections Applied to the Chemical Compound

A logical retrosynthetic analysis of 5-[(Azetidin-3-yloxy)methyl]-1,2-oxazole suggests that the primary disconnection can be made at the ether linkage. This bond can be formed through a nucleophilic substitution reaction, such as a Williamson ether synthesis or a Mitsunobu reaction. This approach breaks the target molecule down into two key building blocks: an azetidin-3-ol (B1332694) derivative and a 5-(halomethyl)- or 5-(hydroxymethyl)-1,2-oxazole. researchgate.net

Further disconnection of the 5-(substituted methyl)-1,2-oxazole reveals simpler precursors. The 1,2-oxazole ring itself can be synthesized through various methods, most notably via [3+2] cycloaddition reactions or condensation-heterocyclization pathways. nih.gov This leads to precursors such as alkynes, alkenes, and nitrile oxides, or 1,3-dicarbonyl compounds and hydroxylamine (B1172632).

Strategies for the Construction of the 1,2-Oxazole Core

The formation of the 1,2-oxazole ring is a pivotal step in the synthesis of the target compound. Several reliable methods have been established for the construction of this heterocyclic nucleus.

Cycloaddition Reactions in Oxazole (B20620) Ring Formation

One of the most common and versatile methods for synthesizing the 1,2-oxazole ring is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or an alkene. nih.gov In the context of synthesizing a 5-substituted 1,2-oxazole, the reaction would typically involve a terminal alkyne. Nitrile oxides, which are generated in situ from the corresponding aldoximes via oxidation or hydroximoyl halides via dehydrohalogenation, react with dipolarophiles to form the five-membered ring. nih.gov

For instance, the reaction of a nitrile oxide with propargyl alcohol or its derivatives can directly lead to the formation of a 5-(hydroxymethyl)-1,2-oxazole, a key intermediate for the target molecule. The regioselectivity of this cycloaddition is a critical factor, and various studies have explored methods to control the orientation of the dipole and dipolarophile to yield the desired 5-substituted isomer.

Reaction TypeReactantsProductReference
1,3-Dipolar CycloadditionNitrile Oxide + Alkyne/Alkene1,2-Oxazole nih.gov

Condensation and Heterocyclization Approaches to the Oxazole Nucleus

An alternative and widely used approach to the 1,2-oxazole core involves the reaction of a three-carbon component with hydroxylamine. A common strategy employs a 1,3-dicarbonyl compound or an α,β-unsaturated ketone as the three-carbon synthon. The reaction with hydroxylamine hydrochloride proceeds through a condensation reaction followed by intramolecular cyclization and dehydration to afford the 1,2-oxazole ring.

A notable variation involves the condensation of 1,3-diketones with N,N-dimethylformamide dimethylacetal to form a β-enamino ketoester. This intermediate then undergoes a subsequent reaction with hydroxylamine to yield regioisomerically substituted 1,2-oxazoles. This method offers a high degree of control over the substitution pattern of the resulting oxazole ring.

ReactantsKey IntermediateProduct
1,3-Diketone + Hydroxylamine-1,2-Oxazole
1,3-Diketone + DMF-DMA, then Hydroxylamineβ-Enamino ketoester1,2-Oxazole

Introduction of the Azetidin-3-yloxy Moiety and Side Chain Elaboration

Once the 5-(substituted methyl)-1,2-oxazole core is in hand, the final key step is the introduction of the azetidin-3-yloxy group. This is typically achieved through the formation of an ether linkage.

Etherification and Alkylation Reactions for Azetidin-3-yloxy Attachment

The Williamson ether synthesis is a classic and effective method for forming the ether bond in the target molecule. This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide. In this context, a protected azetidin-3-ol would be deprotonated with a suitable base (e.g., sodium hydride) to form the corresponding alkoxide. This would then be reacted with a 5-(halomethyl)-1,2-oxazole (e.g., 5-(chloromethyl)- or 5-(bromomethyl)-1,2-oxazole) to yield the desired ether. The use of a protecting group on the azetidine (B1206935) nitrogen, such as a tert-butyloxycarbonyl (Boc) group, is crucial to prevent side reactions.

Alternatively, the Mitsunobu reaction provides a powerful method for etherification, particularly when dealing with sensitive substrates. organic-chemistry.orgwikipedia.org This reaction allows for the direct coupling of an alcohol with a pronucleophile, in this case, 5-(hydroxymethyl)-1,2-oxazole and a protected azetidin-3-ol. The reaction is mediated by a combination of a phosphine, such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org A key feature of the Mitsunobu reaction is that it typically proceeds with an inversion of stereochemistry at the alcohol carbon. organic-chemistry.org

ReactionKey ReagentsStereochemical OutcomeReference
Williamson Ether SynthesisBase (e.g., NaH), Alkyl HalideRetention
Mitsunobu ReactionPPh3, DEAD/DIADInversion organic-chemistry.orgwikipedia.org

Stereocontrol in the Formation of the Azetidine Linkage

When a chiral azetidin-3-ol is used as a starting material, the stereochemical outcome of the etherification reaction is of paramount importance. The Williamson ether synthesis, being a classic SN2 reaction, proceeds with retention of configuration at the chiral center if the leaving group is on the isoxazole (B147169) side chain and the azetidinol (B8437883) acts as the nucleophile.

In contrast, the Mitsunobu reaction is well-known to proceed with a clean inversion of stereochemistry at the alcoholic carbon center. organic-chemistry.org Therefore, if a specific enantiomer of this compound is desired, the choice of a chiral azetidin-3-ol with the appropriate starting configuration is critical when employing the Mitsunobu reaction. The synthesis of chiral azetidin-3-ones and their subsequent reduction can provide access to enantiomerically pure azetidin-3-ols. nih.gov

Advanced Synthetic Transformations and Functionalization of the Chemical Compound

The unique structure of this compound, featuring both an isoxazole and an azetidine ring, presents a versatile platform for extensive functionalization. Advanced synthetic strategies allow for precise modifications of both heterocyclic systems, enabling the development of a diverse library of analogues for further research.

Regioselective Modulations of the Oxazole Ring System

The isoxazole ring is a key component of many bioactive molecules and its aromatic character, combined with the weak N-O bond, provides avenues for various transformations. mdpi.comresearchgate.net Direct functionalization of the pre-formed isoxazole ring in the target compound is crucial for creating analogues with modified properties. Key strategies focus on the regioselective introduction of substituents at the C3 and C4 positions.

Transition metal-catalyzed reactions are a powerful tool for the direct functionalization of isoxazole rings. rsc.org Methodologies such as direct C-H activation or cross-coupling reactions can be employed to introduce new carbon-carbon or carbon-heteroatom bonds. For instance, palladium-catalyzed cross-coupling reactions could be used to functionalize the C4 position, a common strategy in heterocyclic chemistry. numberanalytics.com Another approach involves metalation using strong bases followed by quenching with various electrophiles, allowing for the introduction of a wide range of functional groups.

The 1,3-dipolar cycloaddition reaction, a primary method for forming the isoxazole ring itself, can be controlled to achieve specific substitution patterns. mdpi.comjocpr.com By carefully selecting the alkyne and nitrile oxide precursors, chemists can dictate the substituents at the C3 and C5 positions from the outset. While the parent compound has a substituent at the C5 position, variations in the synthetic precursors could yield analogues with functional groups at the C3 position as well. Methodologies have been developed for the regioselective synthesis of various isoxazole isomers by varying reaction conditions, such as the solvent, the presence of a Lewis acid, or the structure of the precursors. nih.gov

PositionTransformation TypePotential Reagents/CatalystsPotential Functional Groups Introduced
C3Metal-catalyzed Cross-CouplingPd(OAc)₂, CuIAryl, Alkyl, Alkenyl
C4Direct C-H Activation/FunctionalizationPd(II) complexes, Rh(III) complexesAryl, Halogen, Carbonyl
C4Metalation-Electrophile QuenchTMPMgCl·LiCl, n-BuLiSilyl (TMS), Acyl, Alkyl
N-O BondReductive CleavageH₂/Raney Ni, SmI₂β-Hydroxyketone

Functional Group Interconversions on the Azetidine Side Chain

The azetidine ring, a strained four-membered heterocycle, offers unique opportunities for chemical modification. researchgate.net Its reactivity is influenced by significant ring strain, making it susceptible to ring-opening reactions but also enabling specific functionalizations that maintain the core structure. researchgate.net

The secondary amine within the azetidine ring is a prime site for functional group interconversion. Standard transformations such as N-alkylation, N-acylation, or N-sulfonylation can be readily performed to introduce a variety of substituents. These modifications can significantly alter the compound's physicochemical properties.

Furthermore, C-H functionalization strategies can be applied to the azetidine ring itself. Recent advances have showcased methods for the cis-selective functionalization at the C3 position of azetidine derivatives through the use of directing groups. While the parent compound is substituted at the 3-position via an oxygen atom, other analogues could be synthesized to allow for direct C-H activation at other positions on the ring. The development of synthetic routes to access diversely substituted N-aryl-2-cyanoazetidines from β-amino alcohols highlights the modularity in creating functionalized azetidine scaffolds. organic-chemistry.org

Green Chemistry Principles and Sustainable Synthetic Routes to the Compound

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. tandfonline.comjocpr.com Developing sustainable synthetic routes for this compound is essential for environmentally responsible production. This involves focusing on catalytic methods, atom economy, and the reduction of hazardous waste. jocpr.commdpi.comrsc.org

Catalytic Approaches and Reaction Efficiency Enhancements

Catalysis is a cornerstone of green chemistry, offering pathways to increase reaction efficiency, reduce energy consumption, and minimize waste. jocpr.comjddhs.com For the synthesis of the isoxazole core, traditional 1,3-dipolar cycloaddition reactions can be made more sustainable.

Metal-Free Synthesis: While many cycloaddition reactions employ copper(I) catalysts, developing metal-free alternatives is a key green objective due to the costs, toxicity, and waste associated with metal catalysts. rsc.org Methods using organocatalysts or promoting the reaction under thermal or ultrasound conditions are being explored. rsc.orgnih.gov For example, using 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) as a catalyst enables the reaction of nitroalkenes with alkynes under sustainable conditions. organic-chemistry.org

Catalyst Recovery and Reuse: When catalysts are necessary, employing heterogeneous catalysts or developing methods for the recovery and recycling of homogeneous catalysts can significantly improve the sustainability of the process. jddhs.com

Energy Efficiency: Microwave-assisted and ultrasound-assisted syntheses have emerged as energy-efficient techniques that can dramatically reduce reaction times and improve yields. rsc.orgnih.gov These methods are considered valuable green protocols in the synthesis of new drug molecules. mdpi.com

Green ApproachDescriptionKey BenefitsReference Example
Metal-Free CatalysisUtilizing organocatalysts (e.g., DABCO) or catalyst-free conditions (e.g., ultrasonication).Avoids toxic metal waste, reduces cost and purification steps.One-pot cascade reaction using 20 mol% DABCO in water under ultrasonication. rsc.org
Hypervalent Iodine CatalysisIntramolecular oxidative cycloaddition catalyzed by hypervalent iodine(III) species.Low-toxicity, environmentally benign reagents, high yields, no need for excess oxidant. mdpi.comSynthesis of fused isoxazoles with up to 94% yield. mdpi.com
Flow ChemistryContinuous flow of reactants through a reactor.Improved yields, reduced waste, enhanced safety and scalability. numberanalytics.comContinuous manufacturing of APIs can greatly lower solvent volumes. mdpi.com

Solvent Selection and Waste Minimization Strategies

Solvents account for a significant portion of the waste generated in pharmaceutical manufacturing, making their selection a critical aspect of green synthesis. tandfonline.commdpi.com The goal is to replace hazardous traditional organic solvents with greener alternatives.

Green Solvents: Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability, although solubility of organic reactants can be a challenge. mdpi.com Other recommended solvents include ethanol, ethyl lactate, and deep eutectic solvents. mdpi.comnih.gov Solvent selection guides, such as those developed by GlaxoSmithKline (GSK) and the CHEM21 consortium, provide frameworks for choosing environmentally benign solvents. mdpi.com

Solvent-Free Reactions: The most sustainable approach is to conduct reactions without any solvent. Solvent-free catalytic reactions can be safe, cost-effective, and environmentally friendly processes. tandfonline.com

Waste Reduction: Beyond solvent choice, strategies like optimizing reaction stoichiometry to improve atom economy and designing multi-step reactions in a one-pot fashion reduce the need for intermediate isolation and purification, thereby minimizing waste. jddhs.com Continuous manufacturing processes can also significantly reduce waste and solvent usage compared to batch systems. mdpi.com

Advanced Analytical Techniques for Characterization During Synthesis and Research (Excluding Basic Identification Data)

Unambiguous structural confirmation of this compound and its derivatives is critical. While basic techniques provide initial identification, advanced analytical methods are necessary for in-depth characterization, stereochemical assignment, and purity assessment. numberanalytics.comnumberanalytics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques are indispensable. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between atoms and definitively assign proton (¹H) and carbon (¹³C) signals. For heterocyclic compounds containing nitrogen, ¹⁵N NMR spectroscopy is a powerful tool. beilstein-journals.org For example, in the characterization of a closely related compound, ¹⁵N-labeling was used to observe ¹H,¹⁵N and ¹³C,¹⁵N coupling constants, which unambiguously confirmed the 1,2-oxazole ring structure. beilstein-journals.org

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments. jocpr.com This is crucial for confirming the molecular formula and identifying impurities or byproducts formed during synthesis.

X-ray Crystallography: When a single crystal of the compound or a suitable derivative can be obtained, X-ray crystallography provides the absolute, three-dimensional structure of the molecule. numberanalytics.com This technique is the gold standard for determining stereochemistry and conformational details. The X-ray structure of a derivative of a similar compound, (2S)-2-[4-(methoxycarbonyl)-1,2-oxazol-5-yl]piperidin-1-ium trifluoroacetate, was used to definitively support the structural analysis derived from NMR data. beilstein-journals.org

These advanced techniques, used in combination, provide a comprehensive characterization of the molecule, ensuring its structural integrity and purity throughout the synthetic and research processes. derpharmachemica.comicm.edu.pl

High-Resolution Spectroscopic Methods for Mechanistic Elucidation (e.g., ¹⁵N NMR)

High-resolution nuclear magnetic resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating molecular structures. While ¹H and ¹³C NMR are routinely used, ¹⁵N NMR spectroscopy offers a direct window into the electronic environment of the nitrogen atoms within a molecule, which is particularly valuable for nitrogen-rich heterocycles like isoxazoles and azetidines. mdpi.com The chemical shifts of ¹⁵N are highly sensitive to changes in hybridization, substituent effects, and the presence of lone pairs of electrons, making it an excellent tool for mechanistic studies and for distinguishing between isomers. mdpi.com

In the context of 1,2-oxazole synthesis, ¹⁵N NMR can be instrumental in confirming the regiochemistry of cycloaddition reactions or in studying the mechanism of ring formation. For instance, the use of ¹⁵N-labeled reagents, such as ¹⁵N-hydroxylamine hydrochloride, allows for the unambiguous assignment of the nitrogen atom within the isoxazole ring. The resulting ¹H-¹⁵N and ¹³C-¹⁵N coupling constants provide definitive proof of bond formation and connectivity.

Detailed Research Findings:

While specific ¹⁵N NMR data for this compound is not extensively published, studies on analogous structures demonstrate the utility of this technique. For example, in the synthesis of related 1,2-oxazole derivatives, ¹⁵N NMR has been used to differentiate between regioisomers. The nitrogen atom in the 1,2-oxazole ring typically exhibits a chemical shift in a characteristic range, which can be influenced by the substituents on the ring.

In a study of functionalized azoles, the ¹⁵N NMR signals for the "pyrrole-type" and "pyridine-type" nitrogen atoms in five-membered rings were found in distinct regions, around -197 to -227 ppm and -70 to -135 ppm, respectively (referenced to CH₃NO₂). This clear differentiation is crucial for structural confirmation.

To illustrate the principle, consider the hypothetical ¹⁵N NMR data for two potential regioisomeric products formed during the synthesis of a 5-substituted 1,2-oxazole. The distinct electronic environments of the nitrogen atom in each isomer would result in different chemical shifts, allowing for unequivocal identification.

Table 1: Illustrative ¹⁵N NMR Chemical Shifts for Isoxazole Nitrogen in Analogous Heterocyclic Systems

Compound/Fragment Nitrogen Position Typical ¹⁵N Chemical Shift Range (ppm, referenced to CH₃NO₂)
1,2-Oxazole Ring N-2 -10 to +50
Azetidine Ring N-1 -330 to -370 (for a secondary amine)

Note: These are representative values for analogous structures; specific values for the target compound may vary.

Mechanistic elucidation often involves tracking the incorporation of an isotopic label. For example, a synthesis utilizing [¹⁵N]hydroxylamine would be expected to show a strong signal in the ¹⁵N NMR spectrum corresponding to the isoxazole nitrogen, with coupling to adjacent protons and carbons that confirms the success of the cyclization step. The absence of such a signal or the appearance of signals in other regions could indicate alternative reaction pathways or the formation of byproducts.

Chromatographic Purity Assessment and Enantiomeric Excess Determination (e.g., Chiral HPLC)

Chromatographic methods are essential for assessing the purity of synthesized compounds and, for chiral molecules, for determining the enantiomeric excess (ee). High-performance liquid chromatography (HPLC) is a cornerstone technique in this regard. For achiral purity analysis, reversed-phase HPLC with a C18 column is commonly employed. However, for the separation of enantiomers, specialized chiral stationary phases (CSPs) are required. chromatographyonline.comnih.gov

The azetidine ring in this compound contains a stereocenter at the 3-position. Therefore, if the synthesis starts from a racemic or non-enantiopure azetidine precursor, the final product will be a mixture of enantiomers. Determining the ratio of these enantiomers is critical, as they often exhibit different pharmacological and toxicological profiles. semanticscholar.org

Detailed Research Findings:

The separation of enantiomers of azetidine-containing compounds and other chiral heterocycles is well-documented. The choice of the chiral stationary phase is paramount for achieving successful resolution. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD-H, Chiralpak® AD-H, Chiralpak® IA), are widely used and have proven effective for a broad range of chiral pharmaceuticals. semanticscholar.orgacs.org

Method development for chiral HPLC involves screening different CSPs and mobile phase systems. Typical mobile phases in normal-phase mode consist of a nonpolar solvent like hexane (B92381) or heptane (B126788) mixed with an alcohol modifier such as isopropanol (B130326) or ethanol. semanticscholar.org For basic compounds like the azetidine-containing target molecule, the addition of a small amount of an amine modifier (e.g., diethylamine) to the mobile phase is often necessary to improve peak shape and resolution. In reversed-phase mode, mixtures of water or buffers with acetonitrile (B52724) or methanol (B129727) are used.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Table 2: Exemplary Chiral HPLC Method Parameters for the Separation of Analogous Chiral Azetidine and Oxazole Derivatives

Parameter Condition 1 Condition 2 Condition 3
Chiral Stationary Phase Chiralpak® AD-H (Amylose derivative) Chiralcel® OD-H (Cellulose derivative) Lux® Cellulose-1
Column Dimensions 250 x 4.6 mm, 5 µm 250 x 4.6 mm, 5 µm 150 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) n-Hexane / Ethanol (90:10, v/v) Acetonitrile / Water (70:30, v/v)
Flow Rate 1.0 mL/min 0.8 mL/min 1.2 mL/min
Detection UV at 254 nm UV at 230 nm UV at 220 nm

| Temperature | 25 °C | 30 °C | 35 °C |

Note: These are illustrative conditions based on the separation of structurally related compounds. Method optimization would be required for the specific target molecule.

For instance, in the enantioselective synthesis of spirocyclic azetidine oxindoles, chiral HPLC was used to determine the enantiomeric ratio (er), achieving excellent separation with ratios up to 2:98. acs.org Similarly, a validated chiral HPLC method for the quantification of the (R)-enantiomer in Ezetimibe, a drug containing an azetidin-2-one (B1220530) ring, utilized a Chiralpak AS-H column with a mobile phase of n-hexane, ethanol, 2-propanol, and trifluoroacetic acid. scirp.org These examples underscore the capability of chiral HPLC to provide accurate and reproducible determination of enantiomeric purity for compounds containing the azetidine scaffold.

Computational and Theoretical Investigations of 5 Azetidin 3 Yloxy Methyl 1,2 Oxazole

Quantum Chemical Characterization of Electronic Structure and Reactivity Profiles.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic characteristics and predicting the reactivity of molecules. For 5-[(Azetidin-3-yloxy)methyl]-1,2-oxazole, these methods can provide a detailed picture of its molecular orbitals and electron distribution.

Frontier Molecular Orbital Analysis and Global Reactivity Descriptors.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting regions prone to nucleophilic attack.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 1,2-oxazole ring and the oxygen atom of the ether linkage, which possess lone pairs of electrons. The azetidine (B1206935) ring, particularly the nitrogen atom, would also contribute to the HOMO. The LUMO is anticipated to be distributed predominantly over the 1,2-oxazole ring, which can accept electron density.

DescriptorFormulaSignificanceHypothetical Value
HOMO Energy (EHOMO)-Electron-donating ability-8.5 eV
LUMO Energy (ELUMO)-Electron-accepting ability-1.2 eV
Energy Gap (ΔE)ELUMO - EHOMOChemical reactivity and stability7.3 eV
Ionization Potential (I)-EHOMOEnergy required to remove an electron8.5 eV
Electron Affinity (A)-ELUMOEnergy released when an electron is added1.2 eV
Global Hardness (η)(I - A) / 2Resistance to change in electron distribution3.65 eV
Global Softness (S)1 / (2η)Measure of chemical reactivity0.137 eV-1
Electronegativity (χ)(I + A) / 2Power to attract electrons4.85 eV
Chemical Potential (μ)-(I + A) / 2Tendency of electrons to escape-4.85 eV
Electrophilicity Index (ω)μ2 / (2η)Propensity to accept electrons3.22 eV

Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from a DFT calculation. They are based on typical values for similar heterocyclic compounds found in the literature.

A large HOMO-LUMO gap, as suggested by the hypothetical value, indicates high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. The electrophilicity index provides a measure of the energy lowering of a molecule when it is saturated with electrons from the environment, and the hypothetical value suggests a moderate electrophilic character for this compound.

Electron Density Distribution and Electrostatic Potential Mapping.

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values.

For this compound, the MEP map would be expected to show regions of negative electrostatic potential (typically colored red or yellow) concentrated around the electronegative oxygen and nitrogen atoms of the 1,2-oxazole ring, the ether oxygen, and the nitrogen of the azetidine ring. These regions are indicative of lone pairs of electrons and are the most likely sites for electrophilic attack.

Conversely, regions of positive electrostatic potential (typically colored blue) would be expected around the hydrogen atoms, particularly the N-H proton of the azetidine ring and the hydrogens on the carbon atoms adjacent to the electronegative atoms. These positively charged regions are susceptible to nucleophilic attack. The MEP map would thus provide a clear visual representation of the molecule's charge distribution and its preferred sites for interaction.

Conformational Analysis and Dynamic Behavior of the Compound.

The presence of several single bonds in this compound allows for considerable conformational flexibility. Understanding the preferred three-dimensional structures of the molecule is crucial, as the conformation can significantly influence its properties and interactions.

Molecular Dynamics Simulations and Conformational Landscapes.

Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of this compound over time. By simulating the motion of the atoms at a given temperature, MD can reveal the accessible conformations and the transitions between them. The results of an MD simulation can be used to generate a conformational landscape plot, which illustrates the relative energies of different conformations. This would allow for the identification of the most stable, low-energy conformers that are most likely to be populated at room temperature. The dynamics of the azetidine ring puckering and the rotation around the ether linkage would be key features to analyze in such a simulation.

Potential Energy Surface Scans for Conformational Preferences.

A more systematic way to investigate conformational preferences is through potential energy surface (PES) scans. This involves systematically rotating specific dihedral angles in the molecule and calculating the energy at each step. For this compound, key dihedral angles to scan would include those around the C-O-C ether linkage and the bond connecting the methyl group to the 1,2-oxazole ring.

The results of these scans would reveal the energy barriers to rotation and identify the dihedral angles corresponding to energy minima (stable conformers) and energy maxima (transition states).

Dihedral AngleHypothetical Stable Conformation 1Hypothetical Stable Conformation 2
C(oxazole)-C-O-C(azetidine)~180° (anti-periplanar)~60° (gauche)
C-O-C-N(azetidine)~170°~70°

Note: The values in this table are illustrative examples of dihedral angles for hypothetical low-energy conformers.

These studies would likely show that extended, anti-periplanar arrangements of the substituent relative to the rings are energetically favorable to minimize steric hindrance, although gauche conformations stabilized by intramolecular interactions might also be present.

Intermolecular Interactions and Molecular Recognition Studies (Theoretical, Non-biological Focus).

The electronic structure and shape of this compound dictate the types of intermolecular interactions it can form. These non-covalent interactions are fundamental to its physical properties and its ability to engage in molecular recognition with other molecules.

Based on its structure, the compound is capable of forming several types of intermolecular interactions:

Hydrogen Bonding: The azetidine ring contains a secondary amine (N-H group), which can act as a hydrogen bond donor. The nitrogen and oxygen atoms in the 1,2-oxazole ring, the ether oxygen, and the azetidine nitrogen can all act as hydrogen bond acceptors. This makes hydrogen bonding a significant potential intermolecular force.

Van der Waals Forces: Like all molecules, it will exhibit dispersion forces, which arise from temporary fluctuations in electron density.

Theoretical studies could quantify the strength of these interactions. For instance, calculations could be performed on a dimer of the molecule to determine the preferred orientation and the binding energy of the dimer. The MEP map would be instrumental in predicting the geometry of these intermolecular interactions, with the positive regions of one molecule aligning with the negative regions of another. These theoretical investigations are crucial for understanding how the molecule might self-assemble or interact with other molecules in a non-biological context.

Computational Docking Methodologies for Ligand-Target Analysis

No published studies detailing the use of computational docking methodologies to analyze the binding of This compound to any specific biological target were found.

Non-Covalent Interactions: Hydrogen Bonding, π-Stacking, and Halogen Bonding

There is no available research that analyzes the specific non-covalent interactions, such as hydrogen bonding, π-stacking, or halogen bonding, for This compound within a biological or chemical system.

Theoretical Elucidation of Reaction Mechanisms Involving the Compound

A search for theoretical studies on reaction mechanisms involving This compound yielded no results.

Transition State Theory and Reaction Coordinate Analysis

No information is available regarding the application of transition state theory or reaction coordinate analysis to reactions involving this specific compound.

In Silico Design of Catalysts for Compound Modifications

There are no published reports on the in silico design or theoretical modeling of catalysts specifically for the modification of This compound .

Chemical Reactivity, Derivatization, and Scaffold Modifications of 5 Azetidin 3 Yloxy Methyl 1,2 Oxazole

Electrophilic and Nucleophilic Reactions on the 1,2-Oxazole Nucleus

The 1,2-oxazole ring is generally resistant to electrophilic aromatic substitution due to its low nucleophilicity. nanobioletters.com Reactions such as nitration and sulfonation are typically difficult to achieve unless the ring is activated by electron-donating groups. pharmaguideline.comyoutube.com Deprotonation, however, can facilitate functionalization. The protons on the isoxazole (B147169) ring exhibit different acidities, with the C5-proton being the most acidic. nsf.gov This allows for regioselective metalation at the C5 position, followed by quenching with an electrophile, though this position is already substituted in the parent compound. Deprotonation at the C3 position can lead to ring-opening of the isoxazole. nsf.gov

Nucleophilic substitution reactions on the isoxazole ring are uncommon unless a good leaving group is present. tandfonline.com However, nucleophilic aromatic substitution (SNAr) can be an effective strategy for functionalizing the isoxazole ring when it is substituted with a strong electron-withdrawing group, such as a nitro group. researchgate.netrsc.org For instance, 5-nitroisoxazoles readily react with various nucleophiles to afford polysubstituted isoxazole derivatives. researchgate.netrsc.org While the parent compound does not possess such an activating group, this methodology is relevant for the synthesis of certain analogues. In some cases, nucleophilic attack on the isoxazole ring, particularly at the C5 position, can lead to ring cleavage rather than substitution. pharmaguideline.comchempedia.info

Table 1: Reactivity of the 1,2-Oxazole Nucleus
Reaction TypePositionReactivity and ConditionsOutcome
Electrophilic SubstitutionC3, C4, C5Generally difficult due to low ring nucleophilicity. nanobioletters.com Requires activating groups. pharmaguideline.comLow yield or no reaction.
Deprotonation/MetalationC5Most acidic proton, allows for regioselective metalation. nsf.govFunctionalization at C5.
DeprotonationC3Can lead to ring cleavage. nsf.govRing-opened products.
Nucleophilic Aromatic Substitution (SNAr)Positions with a leaving group (e.g., -NO2)Requires a strong electron-withdrawing group. researchgate.netrsc.orgSubstituted isoxazoles.
Nucleophilic AttackC5Can result in ring opening. pharmaguideline.comchempedia.infoRing-cleaved products.

Metal-Catalyzed Cross-Coupling Reactions at Strategic Positions of the Compound

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including isoxazoles. researchgate.net These reactions typically involve the coupling of a halo- or triflyloxy-substituted heterocycle with an organometallic reagent in the presence of a transition metal catalyst, most commonly palladium. nih.gov

For the 5-[(Azetidin-3-yloxy)methyl]-1,2-oxazole scaffold, strategic positions for cross-coupling would be the C3 and C4 positions of the isoxazole ring. To achieve this, a halogen atom (e.g., bromine or iodine) would first need to be introduced at the desired position. These halo-isoxazole derivatives can then participate in a variety of coupling reactions:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds. nih.govresearchgate.net

Stille Coupling: Reaction with organostannanes to form C-C bonds. researchgate.net

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups. researchgate.netmdpi.com

Heck Coupling: Reaction with alkenes to form substituted alkenes. researchgate.net

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds. rhhz.net

These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, alkynyl, and amino groups, onto the isoxazole core, providing a versatile method for generating diverse libraries of analogues. rhhz.net

Transformations and Manipulations of the Azetidin-3-yloxy Moiety

The azetidin-3-yloxy moiety offers several sites for chemical modification. The secondary amine within the azetidine (B1206935) ring is a key functional handle. It can undergo a variety of transformations, including:

N-Alkylation and N-Arylation: The nitrogen atom can be alkylated or arylated to introduce various substituents. rsc.org

N-Acylation: Reaction with acylating agents (e.g., acid chlorides, anhydrides) yields N-acyl azetidines.

Reductive Amination: The secondary amine can be reacted with aldehydes or ketones in the presence of a reducing agent to form N-substituted azetidines.

The ether linkage in the azetidin-3-yloxy group is generally stable but can be cleaved under harsh acidic conditions, typically using strong acids like HBr or HI. wikipedia.orglibretexts.orgmasterorganicchemistry.comchemistrysteps.com This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. masterorganicchemistry.comchemistrysteps.com Cleavage could potentially occur at either the azetidinyl C-O bond or the methylene (B1212753) C-O bond, depending on the specific reaction conditions and the stability of the resulting intermediates.

Ring-Opening, Rearrangement, and Degradation Pathways of the Scaffolds

Both the 1,2-oxazole and the azetidine rings can undergo ring-opening or rearrangement reactions under specific conditions.

The isoxazole ring is known to be susceptible to cleavage under certain reductive or basic conditions. For example, deprotonation at the C3 position can lead to cleavage of the weak N-O bond and subsequent ring opening. nsf.gov Isoxazoles can also undergo thermal or photochemical rearrangements. A notable rearrangement is the Boulton-Katritzky rearrangement, which has been observed in some isoxazole systems, leading to the formation of other heterocyclic structures. beilstein-journals.org Under acidic conditions, the degradation of some isoxazole derivatives has been observed to follow pseudo-first-order kinetics. nih.gov

The azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol), which makes it susceptible to ring-opening reactions. researchgate.netrsc.org This reactivity can be exploited for synthetic purposes. rsc.org Ring-opening can be initiated by nucleophiles, particularly if the nitrogen atom is quaternized or activated by an electron-withdrawing group. Reductive cleavage of the C-N bonds can also lead to ring opening. The stability of the azetidine ring is a consideration, especially during reactions that require harsh conditions, such as strong acids or bases. researchgate.netnih.gov

Design and Synthesis of Chemically Related Probes and Analogues (Excluding Biological/Clinical Application)

The scaffold of this compound provides a versatile platform for the design and synthesis of a wide range of chemical probes and analogues. Modifications can be made to both the isoxazole and azetidine moieties, as well as the methylene ether linker.

Modifications of the 1,2-Oxazole Ring:

Introduction of substituents at the C3 and C4 positions using the metal-catalyzed cross-coupling reactions described in section 4.2. This allows for the incorporation of a diverse array of functional groups.

Synthesis of analogues with different substitution patterns on the isoxazole ring, for example, moving the azetidin-3-yloxymethyl group to the C3 or C4 position. This would require different synthetic strategies, such as those starting from appropriately substituted β-diketones or using cycloaddition reactions. beilstein-journals.orgnih.gov

Modifications of the Azetidine Ring:

N-Functionalization: As detailed in section 4.3, the azetidine nitrogen can be derivatized with a wide variety of substituents, including alkyl, acyl, and sulfonyl groups. This is a straightforward way to create a library of analogues. researchgate.net

Substitution on the Azetidine Ring: Introduction of substituents at other positions of the azetidine ring would require a more complex synthetic approach, likely starting from a differently substituted azetidine precursor.

Modifications of the Linker:

The length and nature of the linker connecting the two rings can be altered. For example, the ether oxygen could be replaced with a nitrogen or sulfur atom, or the methylene group could be extended to an ethylene (B1197577) or propylene (B89431) chain.

Applications in Chemical Sciences and Materials Research Non Biological

The Compound as a Versatile Building Block in Complex Organic Synthesis

The structural features of 5-[(Azetidin-3-yloxy)methyl]-1,2-oxazole make it a valuable synthon in organic chemistry. The 1,2-oxazole (isoxazole) ring is a key pharmacophore in many biologically active compounds and serves as a stable, aromatic five-membered heterocycle that can participate in various chemical transformations. The azetidine (B1206935) moiety, a four-membered nitrogen-containing ring, introduces conformational rigidity and a three-dimensional character to molecules, which is often desirable in medicinal chemistry and materials science.

Research has highlighted the synthesis of related compounds, such as methyl 5-(N-Boc-azetidin-3-yl)-1,2-oxazole-4-carboxylates, as novel amino acid-like building blocks. beilstein-journals.org The synthesis of these complex molecules often involves multi-step reaction sequences, demonstrating the utility of the core azetidinyl-oxazole structure in building molecular complexity. beilstein-journals.org The general class of oxazole (B20620) derivatives is widely used as intermediates in the synthesis of new chemical entities. nih.govchemmethod.com

Precursor for Advanced Polymeric Materials and Frameworks

While the direct use of this compound as a monomer or initiator for polymerization has not been extensively documented in publicly available literature, its functional groups suggest potential applications in materials science. The secondary amine of the azetidine ring, once deprotected, can serve as a reactive site for incorporation into polymer backbones, such as polyamides or polyimines. Additionally, oxadiazole-containing polymers have been noted for their industrial applications. researchgate.net For instance, anionic polymerization of vinyl-substituted oxadiazole monomers has been successfully demonstrated to create well-defined polymers. researchgate.net This suggests that appropriately functionalized derivatives of this compound could potentially act as monomers in similar polymerization reactions.

The bifunctional nature of the molecule (with reactive sites on both the azetidine and potentially the oxazole ring) could also allow for its use as a cross-linking agent to create networked polymers or metal-organic frameworks (MOFs). The nitrogen atoms in both heterocyclic rings could serve as coordination sites for metal ions, a key feature in the design of MOFs.

Integration into Combinatorial Chemistry Libraries (Synthetic Strategies Focus)

The concept of using heterocyclic scaffolds like oxazoles for combinatorial chemistry is well-established. nih.govmdpi.com These strategies allow for the rapid synthesis of a large number of related compounds for screening purposes. The this compound scaffold is a suitable candidate for such libraries due to its multiple points of diversification.

One study has suggested that functionalized heterocycles of this type could be valuable as building blocks for generating DNA-encoded chemical libraries. beilstein-journals.org This approach involves tagging individual building blocks with unique DNA sequences, allowing for the synthesis and screening of massive libraries of compounds. The synthetic accessibility of derivatives of this compound makes it an attractive component for such advanced chemical libraries. beilstein-journals.org

Table 1: Potential Diversification Points for Combinatorial Libraries

Reactive Site Potential Reactions Resulting Functionality
Azetidine N-HAcylation, Alkylation, SulfonylationAmides, Tertiary Amines, Sulfonamides
Oxazole RingMetalation followed by electrophilic quenchSubstituted Oxazoles
Ether Linkage(Cleavage under harsh conditions)Fragmented components for further synthesis

Utility in Supramolecular Chemistry and Host-Guest Systems

There is currently a lack of specific research detailing the application of this compound in supramolecular chemistry and host-guest systems. However, the structural elements of the molecule suggest potential roles in this field. The nitrogen and oxygen atoms within the molecule can act as hydrogen bond donors and acceptors, facilitating self-assembly into larger supramolecular structures.

Furthermore, the azetidine and oxazole rings could participate in host-guest interactions. The cavity of a larger host molecule, such as a cyclodextrin (B1172386) or a calixarene, could potentially encapsulate the oxazole portion of the molecule, driven by hydrophobic or van der Waals interactions. Conversely, the compound itself could act as a guest, binding to specific host molecules.

Role as a Ligand in Coordination Chemistry and Organometallic Catalysis

Oxazole derivatives are known to act as ligands in coordination chemistry, binding to metal centers through their nitrogen atom. mdpi.com This coordination can influence the catalytic activity of the metal, making such complexes useful in organometallic catalysis. For example, vanadium complexes with oxazole-containing ligands have been shown to be active catalysts for ethylene (B1197577) polymerization and copolymerization. mdpi.com

Table 2: Potential Coordination Modes

Coordinating Atoms Potential Ligand Type Potential Metal Complexes
Oxazole NitrogenMonodentateSimple coordination complexes
Azetidine NitrogenMonodentateSimple coordination complexes
Oxazole and Azetidine NitrogensBidentateChelate complexes

Application as a Mechanistic Tool and Probe in Reaction Discovery

While there is no specific literature describing the use of this compound as a mechanistic probe, fluorescently labeled oxazole derivatives have been used as molecular probes in various applications. mdpi.comresearchgate.net For instance, a water-soluble 1,3,4-oxadiazole-based probe has been developed for pH sensing and has shown antibacterial activity. nih.gov

The reactivity of the strained azetidine ring or the oxazole ring could potentially be exploited to probe reaction mechanisms. For example, ring-opening reactions of the azetidine could be used to trap reactive intermediates. Additionally, isotopic labeling of the compound, such as the synthesis of 15N-labeled analogs, can be a powerful tool for studying molecular structures and reaction pathways using NMR spectroscopy. beilstein-journals.org

Development as a Reference Standard for Analytical Method Validation

The development of a compound as a reference standard requires it to be well-characterized, stable, and of high purity. While this compound is available commercially, there is no indication in the reviewed literature that it has been developed as a certified reference standard for analytical method validation.

However, validated analytical methods, such as stability-indicating HPLC methods, have been developed for other oxadiazole derivatives. nih.gov These methods are crucial for quality control and stability testing of new drug candidates. nih.govnih.govjneonatalsurg.com Should this compound or its derivatives become significant in a particular field, the development of such a validated analytical method with a corresponding reference standard would be a necessary step.

Q & A

Q. What are the established synthetic routes for 5-[(Azetidin-3-yloxy)methyl]-1,2-oxazole?

The synthesis typically involves multi-step reactions:

  • Oxazole ring formation : Cyclization of precursors like nitriles or carbonyl compounds with hydroxylamine derivatives under controlled pH and temperature .
  • Azetidine integration : Functionalization via nucleophilic substitution or coupling reactions, often using azetidine-3-ol derivatives as intermediates .
  • Methyloxy bridge formation : Etherification or alkylation reactions to connect the azetidine and oxazole moieties . Key reagents include hydrazides, acetic anhydride, and catalysts like triethylamine. Reaction optimization (e.g., solvent polarity, temperature gradients) is critical for yield improvement .

Q. Which analytical techniques are essential for structural confirmation of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and fragmentation pattern analysis .
  • Infrared Spectroscopy (IR) : Identification of functional groups (e.g., C-O-C, N-O stretching in oxazole) .
  • Elemental Analysis : To verify purity and elemental composition .

Q. How does the compound’s stability vary under different storage conditions?

Stability is influenced by:

  • Temperature : Decomposition accelerates above 25°C; recommend storage at -20°C in inert atmospheres .
  • Light Sensitivity : UV/visible light exposure may degrade the oxazole ring; use amber glassware .
  • Moisture : Hydrolysis of the azetidine ring is minimized by desiccants like silica gel .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., unexpected 1H^1H-NMR shifts) be resolved during characterization?

  • Comparative analysis : Cross-reference with analogous compounds (e.g., 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole) to identify substituent effects .
  • 2D-NMR techniques : Use COSY, HSQC, and NOESY to resolve overlapping signals and confirm spatial proximity of protons .
  • X-ray crystallography : Definitive structural elucidation via single-crystal diffraction, especially for ambiguous stereochemistry .

Q. What strategies optimize reaction yields during azetidine ring functionalization?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions .
  • Catalytic systems : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction kinetics .
  • Temperature control : Gradual heating (40–60°C) minimizes side reactions like ring-opening .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?

  • In vitro assays : Screen for enzyme inhibition (e.g., kinase assays) or receptor binding using fluorogenic substrates .
  • Derivatization : Synthesize analogs with modified substituents (e.g., halogenation of the oxazole ring) to assess pharmacophore contributions .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict target interactions and guide experimental validation .

Methodological Notes

  • Synthetic Challenges : The azetidine ring’s strain increases reactivity but complicates regioselective modifications; use protecting groups (e.g., Boc) during multi-step syntheses .
  • Data Validation : Always cross-validate analytical results with PubChem or NIST databases to ensure reproducibility .
  • Safety Protocols : Handle intermediates with azide or nitro groups in fume hoods due to explosion risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.